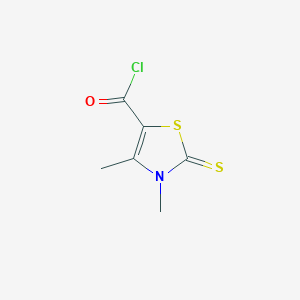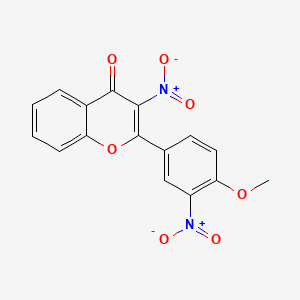![molecular formula C25H26N6O3 B14246992 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential in targeting kinases in cancer therapy . The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide derivatives typically involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate The reaction conditions often include the use of strong bases like sodium hydride and controlled addition of reagents to manage exothermic reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis is carried out in a two-vessel-operated process, which allows for better control over reaction conditions and impurity profiles . This method has been successfully scaled up to produce kilogram quantities of the compound, demonstrating its feasibility for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can remove oxygen-containing groups
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and developing targeted therapies .
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases . By binding to these targets, the compound can inhibit their activity, which is crucial in regulating various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the same core structure but differ in their functional groups, which can significantly impact their biological activity and therapeutic potential.
Uniqueness: What sets pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide apart from its similar compounds is its specific functional groups, which allow for unique interactions with molecular targets.
Eigenschaften
Molekularformel |
C25H26N6O3 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-(1-phenylethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29) |
InChI-Schlüssel |
STNJCYKOXYBBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)





![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)

![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)

